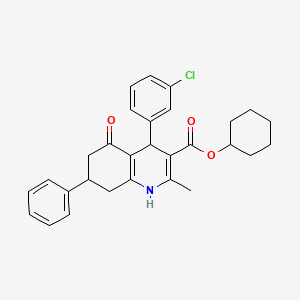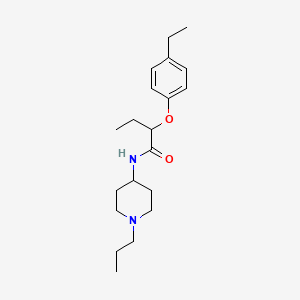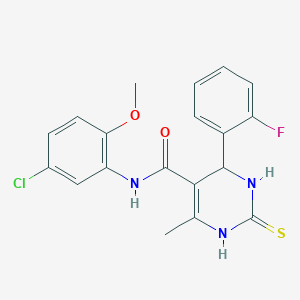![molecular formula C28H28N2O3 B4995753 2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane](/img/structure/B4995753.png)
2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane (DBZ) is a bicyclic compound that has been widely studied for its potential applications in medicinal chemistry. DBZ is a member of the diazabicyclo[3.3.1]nonane (DBN) family of compounds, which are known for their ability to act as potent inhibitors of acetylcholinesterase (AChE), an enzyme that plays a critical role in the regulation of neurotransmitter signaling in the brain.
Mechanism of Action
The mechanism of action of 2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane as an AChE inhibitor involves the binding of the compound to the active site of the enzyme, preventing the hydrolysis of acetylcholine and leading to an increase in the concentration of the neurotransmitter in the synaptic cleft. This increase in acetylcholine concentration can improve cognitive function and memory in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its potential applications as an AChE inhibitor, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that plays a role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition of MAO activity can lead to an increase in the concentration of these neurotransmitters in the brain, potentially improving mood and reducing symptoms of depression.
Advantages and Limitations for Lab Experiments
One of the advantages of 2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane is its high potency as an AChE inhibitor, which makes it a promising candidate for the development of new Alzheimer's disease therapies. However, one limitation of this compound is its relatively low water solubility, which can make it difficult to administer in vivo. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its utility in laboratory experiments.
Future Directions
There are a number of potential future directions for research on 2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane and other DBN compounds. One area of interest is the development of new Alzheimer's disease therapies based on the inhibition of AChE. Additionally, there is interest in exploring the potential applications of this compound and other DBN compounds in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, there is interest in developing new synthetic methods for the production of this compound and other DBN compounds, which could improve their utility in laboratory experiments and clinical applications.
Synthesis Methods
The synthesis of 2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane can be achieved through a number of different methods, including the reaction of 4-methoxybenzaldehyde with 2,4-dibenzoyl-1,3-diazabicyclo[3.3.1]nonane in the presence of a Lewis acid catalyst. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of chiral auxiliary reagents to control the stereochemistry of the product.
Scientific Research Applications
2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane has been the focus of extensive research in the field of medicinal chemistry due to its potential applications as an AChE inhibitor. AChE inhibitors are commonly used in the treatment of Alzheimer's disease, a neurodegenerative disorder that is characterized by the loss of cholinergic neurons in the brain. This compound has been shown to be a potent inhibitor of AChE, making it a promising candidate for the development of new Alzheimer's disease therapies.
properties
IUPAC Name |
[4-benzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonan-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-33-25-17-15-20(16-18-25)26-29(27(31)21-9-4-2-5-10-21)23-13-8-14-24(19-23)30(26)28(32)22-11-6-3-7-12-22/h2-7,9-12,15-18,23-24,26H,8,13-14,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIHCKNDLZCTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(C3CCCC(C3)N2C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-iodo-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl]benzamide](/img/structure/B4995682.png)
![N,N-diethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline](/img/structure/B4995692.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B4995701.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4995708.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4995718.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4995720.png)


![2-{[4-(4-chlorophenoxy)butyl]amino}ethanol](/img/structure/B4995761.png)
![1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B4995768.png)
![3-methyl-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B4995770.png)


![5-(2-chlorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4995786.png)